molecular formula C22H30O5 B4890612 Diethyl 2-ethyl-2-(4-methylbenzoyl)-3-propan-2-ylcyclopropane-1,1-dicarboxylate

Diethyl 2-ethyl-2-(4-methylbenzoyl)-3-propan-2-ylcyclopropane-1,1-dicarboxylate

Cat. No.: B4890612
M. Wt: 374.5 g/mol
InChI Key: COQVLQKLLAQMOS-UHFFFAOYSA-N
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Description

Diethyl 2-ethyl-2-(4-methylbenzoyl)-3-propan-2-ylcyclopropane-1,1-dicarboxylate is an organic compound with a complex structure that includes a cyclopropane ring, ester groups, and a benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-ethyl-2-(4-methylbenzoyl)-3-propan-2-ylcyclopropane-1,1-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclopropanation of an appropriate precursor, followed by esterification and benzoylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and organic solvents like tetrahydrofuran (THF) or dichloromethane (DCM).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-ethyl-2-(4-methylbenzoyl)-3-propan-2-ylcyclopropane-1,1-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or benzoyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters and benzoyl derivatives.

Scientific Research Applications

Diethyl 2-ethyl-2-(4-methylbenzoyl)-3-propan-2-ylcyclopropane-1,1-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of Diethyl 2-ethyl-2-(4-methylbenzoyl)-3-propan-2-ylcyclopropane-1,1-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester with similar reactivity in certain chemical reactions.

    Ethyl benzoylacetate: Contains a benzoyl group and is used in similar synthetic applications.

    Cyclopropane derivatives: Various cyclopropane-containing compounds with different substituents.

Uniqueness

Diethyl 2-ethyl-2-(4-methylbenzoyl)-3-propan-2-ylcyclopropane-1,1-dicarboxylate is unique due to its combination of a cyclopropane ring, ester groups, and a benzoyl group. This structural complexity provides it with distinct chemical and biological properties, making it valuable in diverse research and industrial applications.

Properties

IUPAC Name

diethyl 2-ethyl-2-(4-methylbenzoyl)-3-propan-2-ylcyclopropane-1,1-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O5/c1-7-21(18(23)16-12-10-15(6)11-13-16)17(14(4)5)22(21,19(24)26-8-2)20(25)27-9-3/h10-14,17H,7-9H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COQVLQKLLAQMOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(C1(C(=O)OCC)C(=O)OCC)C(C)C)C(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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